Scientific Field: Medicinal Chemistry Application Summary: This compound has been investigated for its potential as an anticancer agent. The structure of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is similar to that of certain indole derivatives known for their anticancer properties . Methods of Application:
Synthesis: The compound was synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Evaluation: The anticancer activity was evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM).
Scientific Field: Pharmacology Application Summary: This compound has been identified as an intermediate in the preparation of nervous system stimulants . Its structure is conducive to crossing the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system. Methods of Application:
Synthesis: The compound is synthesized and then further modified to increase its activity and specificity for nervous system targets.
Testing: In vitro and in vivo tests are conducted to assess the stimulant effects on the nervous system.
Outcomes: The compound’s derivatives show promise in stimulating neural activity, potentially leading to the development of new treatments for neurological disorders.
This application highlights the compound’s versatility and potential in contributing to significant advancements in pharmacology, particularly in the development of treatments for neurological conditions. The compound’s ability to be modified and its biological activity make it a valuable asset in drug discovery and development.
Scientific Field: Pharmacology and Biochemistry Application Summary: This compound has been explored for its role in modulating ATP-binding cassette (ABC) transporters, which are crucial in the treatment of cystic fibrosis . Methods of Application:
Synthesis: Derivatives of the compound are synthesized to enhance interaction with ABC transporters.
Assays: The efficacy of these derivatives is tested in cell models expressing the relevant transporters.
Outcomes: Some derivatives have shown potential in improving the function of ABC transporters, offering therapeutic benefits for cystic fibrosis patients.
Scientific Field: Neurology and Pharmacology Application Summary: The compound serves as an intermediate in the synthesis of nervous system stimulants, potentially aiding in the treatment of neurological disorders . Methods of Application:
Synthesis: The compound is used as a building block for creating more complex molecules with stimulant effects.
Testing: The resultant compounds are tested for their ability to stimulate the nervous system.
Outcomes: Promising results have been obtained in preliminary studies, indicating the potential for new drug development.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 218.24 g/mol. This compound features a pentan-1-one backbone substituted at the first carbon with a benzo[d][1,3]dioxole moiety, which is a bicyclic structure composed of a benzene ring fused to a dioxole ring. The presence of the benzo[d][1,3]dioxole group contributes to the compound's unique chemical properties and potential biological activities. It is primarily characterized by its predicted boiling point of approximately 332.6 °C and density of around 1.135 g/cm³ .
Since the primary function of 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one seems to be as a precursor for other molecules, a specific mechanism of action is not applicable in this context.
The chemical reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be attributed to the carbonyl group in the pentanone structure, making it susceptible to nucleophilic attacks. Common reactions include:
Synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be achieved through several methods:
The applications of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one are diverse and include:
Interaction studies involving 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Preliminary results suggest that this compound may interact favorably with certain targets involved in inflammatory pathways.
Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one | C₁₁H₁₂O₃ | Shorter alkyl chain; potential differences in biological activity |
| 2-(Benzo[d][1,3]dioxol-5-yl)ethanol | C₁₂H₁₄O₃ | Hydroxyl group instead of carbonyl; different reactivity |
| 2-(Phenyl)pentan-2-one | C₁₂H₁₈O | Lacks dioxole structure; simpler phenolic compound |
These compounds differ primarily in their alkyl chain length or functional groups, which influence their chemical behavior and biological properties. The unique benzo[d][1,3]dioxole moiety in 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one distinguishes it from these similar compounds, potentially contributing to unique pharmacological effects.